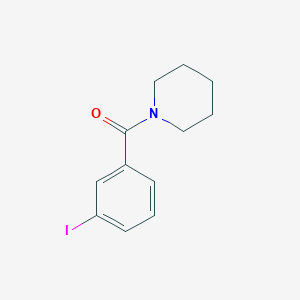

Piperidine, 1-(3-iodobenzoyl)-

Description

Contextual Significance of Piperidine (B6355638) Derivatives in Organic Synthesis and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals across various therapeutic areas. nih.govnih.govresearchgate.net Its prevalence is due to its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse substituents that can interact with biological targets. researchgate.net Piperidine derivatives are integral to drugs ranging from antihistamines to antipsychotics and are found in many natural alkaloids. ijnrd.orgwikipedia.org In organic synthesis, piperidine and its derivatives are widely used as bases, catalysts, and as key intermediates for the construction of more complex molecular architectures. ijnrd.orgwikipedia.org The development of efficient methods for the synthesis and functionalization of the piperidine ring remains an active area of research. nih.gov

Strategic Role of Halogenated Benzoyl Moieties in Molecular Design

The incorporation of halogen atoms, particularly iodine, into aromatic systems like the benzoyl group is a strategic tool in molecular design. Halogenated aromatic compounds are crucial intermediates in organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. mdpi.comgoogle.com The carbon-iodine bond, being the weakest among the carbon-halogen bonds, makes aryl iodides highly reactive substrates for forming new carbon-carbon and carbon-heteroatom bonds. google.commdpi.com This reactivity is exploited in the synthesis of complex molecules. google.com Furthermore, halogen atoms can act as bioisosteres for other functional groups and can influence a molecule's lipophilicity and binding affinity to biological targets through halogen bonding, a non-covalent interaction that is gaining increasing recognition in drug design. nih.govacs.org The position of the halogen on the aromatic ring also allows for precise control over the electronic properties and three-dimensional shape of the molecule.

Research Rationale for Investigating Piperidine, 1-(3-iodobenzoyl)- as a Chemical Entity

The compound Piperidine, 1-(3-iodobenzoyl)- combines the desirable features of the piperidine scaffold with the synthetic versatility of an iodinated benzoyl moiety. The rationale for its investigation stems from several key areas. Firstly, it serves as a valuable building block for the synthesis of more complex molecules through reactions at the iodo-position, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com This allows for the systematic exploration of the chemical space around the benzoylpiperidine core to develop new compounds with potential biological activity. mdpi.com Secondly, the presence of the iodine atom provides a handle for the introduction of radiolabels, which is useful in imaging studies and for tracking the metabolic fate of the molecule. Finally, the study of its conformational properties and reactivity contributes to a fundamental understanding of how the interplay between the N-acyl piperidine and the halogenated aromatic ring influences molecular behavior.

Overview of Research Objectives and Scope of Academic Inquiry

The primary objective of academic inquiry into Piperidine, 1-(3-iodobenzoyl)- is to fully characterize its chemical and physical properties. This includes the development of efficient synthetic routes and the detailed analysis of its structural features using various spectroscopic and analytical techniques. A further objective is to explore its reactivity, particularly in metal-catalyzed cross-coupling reactions, to demonstrate its utility as a synthetic intermediate. The scope of this inquiry is focused on the fundamental chemistry of the molecule itself, providing a foundation for its potential application in broader research contexts, such as medicinal chemistry and materials science. This article will adhere to this scope, providing a detailed examination of the compound based on established chemical principles and research findings.

Structure

3D Structure

Properties

CAS No. |

121114-31-6 |

|---|---|

Molecular Formula |

C12H14INO |

Molecular Weight |

315.15 g/mol |

IUPAC Name |

(3-iodophenyl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C12H14INO/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 |

InChI Key |

VZBNRYSPDWCBGH-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC=C2)I |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for Piperidine, 1 3 Iodobenzoyl

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.come3s-conferences.org For Piperidine (B6355638), 1-(3-iodobenzoyl)-, the most logical disconnection is at the amide bond, a common and reliable bond-forming reaction. This disconnection reveals two primary precursors: piperidine and 3-iodobenzoic acid or its activated derivatives.

Figure 1: Retrosynthetic Disconnection of Piperidine, 1-(3-iodobenzoyl)-

Piperidine: A readily available and inexpensive cyclic secondary amine.

3-Iodobenzoic acid: A commercially available substituted benzoic acid. The iodine atom provides a site for further functionalization, for instance, through cross-coupling reactions. sci-hub.se

The forward synthesis, therefore, involves the formation of an amide bond between the nitrogen atom of the piperidine ring and the carbonyl carbon of the 3-iodobenzoyl group.

Conventional Amide Bond Formation Strategies for N-Acyl Piperidines

The formation of the amide linkage is a cornerstone of organic synthesis, and several reliable methods have been developed for this purpose. ucl.ac.uk

Utilization of 3-Iodobenzoyl Halides in Acylation Reactions

A classic and efficient method for forming amides is the reaction of an amine with an acyl halide. In this case, 3-iodobenzoyl chloride would be the key reagent. The reaction proceeds via nucleophilic acyl substitution, where the piperidine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group.

A typical procedure involves dissolving piperidine in a suitable solvent, often with a tertiary amine base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. prepchem.com 3-Iodobenzoyl chloride is then added, usually at a reduced temperature to control the reaction's exothermicity. prepchem.com

Table 1: Example Reaction Conditions for Acylation with 3-Iodobenzoyl Chloride

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reference |

| Piperidine | 3-Iodobenzoyl chloride | Triethylamine | Dichloromethane (B109758) | 0 °C to rt | prepchem.com |

The use of acyl halides is advantageous due to their high reactivity, often leading to high yields of the desired amide. However, the moisture sensitivity of acyl halides and the generation of corrosive HCl are notable considerations.

Application of Peptide Coupling Reagents for Amide Synthesis

An alternative to the acyl halide method is the use of peptide coupling reagents, which facilitate the direct condensation of a carboxylic acid (3-iodobenzoic acid) and an amine (piperidine). These reagents are widely used in peptide synthesis and have found broad application in general amide bond formation. researchgate.netgrowingscience.com They work by activating the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.

Commonly employed coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. growingscience.comnih.gov Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for challenging couplings. growingscience.comsigmaaldrich.com

Table 2: Common Peptide Coupling Reagents and Additives

| Coupling Reagent | Additive | Typical Solvent | Key Features |

| EDC | HOBt, DMAP | DMF, DCM | Water-soluble byproducts, mild conditions. nih.gov |

| DCC | DMAP | DCM | High reactivity, but dicyclohexylurea byproduct can be difficult to remove. growingscience.com |

| HATU | DIPEA | DMF | Highly efficient, especially for sterically hindered substrates. sigmaaldrich.com |

A study on DNA-encoded libraries demonstrated that 3-iodobenzoic acid can be efficiently coupled with various amines, including cyclic amines like piperidine, using standard coupling conditions, achieving high conversions. rsc.org

Exploration of Catalytic and Chemo-selective Synthesis Approaches

While conventional methods are robust, research continues to focus on developing more efficient and selective catalytic approaches for N-acylation.

Transition Metal-Catalyzed N-Acylation Protocols

Transition metal catalysis offers powerful tools for forming carbon-nitrogen bonds. While more commonly applied to C-N cross-coupling reactions, some methods are applicable to N-acylation. For instance, palladium-catalyzed carbonylation reactions can form amides from aryl halides, an amine, and carbon monoxide. d-nb.info In the context of Piperidine, 1-(3-iodobenzoyl)-, this could potentially involve the reaction of 1,3-diiodobenzene, piperidine, and CO, though direct acylation is generally more straightforward.

More relevant are palladium-catalyzed C(sp³)–H arylation reactions, which have been developed for the functionalization of piperidine derivatives. nih.govresearchgate.net While this doesn't directly form the amide bond in this specific case, it highlights the utility of transition metals in modifying the piperidine core, which could be a strategy in more complex syntheses.

Regioselective Synthesis Considerations

Regioselectivity refers to the preference for bond formation at one position over another. In the synthesis of Piperidine, 1-(3-iodobenzoyl)-, the primary regioselective consideration is the acylation of the nitrogen atom of piperidine. Given that piperidine is a simple, symmetrical secondary amine, acylation occurs predictably at the nitrogen.

However, in more complex piperidine derivatives with other reactive functional groups, chemoselectivity would become a critical factor. benthamdirect.com For instance, if the piperidine ring contained a hydroxyl group, protecting group strategies might be necessary to ensure acylation occurs exclusively at the nitrogen. The choice of coupling reagent and reaction conditions can also influence the regioselectivity of a reaction. conicet.gov.ar In some cases, treatment of piperidines with acylating agents in the presence of a base can lead to dehydrogenated byproducts alongside the expected N-acylpiperidine. researchgate.net

Optimization of Reaction Conditions and Isolation Techniques in Laboratory Synthesis

The laboratory synthesis of Piperidine, 1-(3-iodobenzoyl)- typically involves the acylation of piperidine with a derivative of 3-iodobenzoic acid. The efficiency and outcome of this synthesis are highly dependent on the chosen reagents, reaction conditions, and subsequent isolation and purification techniques.

A common approach is the reaction between 3-iodobenzoyl chloride and piperidine. This method, analogous to the synthesis of similar N-benzoylpiperidines, often employs a base to neutralize the hydrochloric acid formed during the reaction. prepchem.com The choice of solvent is also a critical parameter to optimize. Solvents like dichloromethane (DCM) or toluene (B28343) are frequently used. acs.orgimperial.ac.uk

Optimization of Reaction Parameters:

Key parameters that are often optimized to maximize the yield and purity of the final product include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. While some procedures are carried out at room temperature, others may require cooling to 0°C, particularly during the addition of reactive reagents like acid chlorides, to control the reaction's exothermicity. prepchem.com

Reaction Time: The duration of the reaction is monitored to ensure the completion of the reaction. This is often tracked using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). google.com

Stoichiometry of Reactants: The molar ratio of the reactants, including the base, is carefully controlled to drive the reaction to completion and minimize unreacted starting materials.

Catalysts: In some amide synthesis protocols, coupling agents or catalysts can be employed to facilitate the reaction, especially when starting from the carboxylic acid instead of the more reactive acid chloride. rsc.org

Isolation and Purification Techniques:

Following the completion of the reaction, a series of work-up and purification steps are necessary to isolate the pure Piperidine, 1-(3-iodobenzoyl)-. A typical isolation procedure involves:

Quenching: The reaction mixture is often poured into an aqueous solution, such as dilute hydrochloric acid, to neutralize excess base and facilitate the separation of the organic and aqueous layers. prepchem.com

Extraction: The product is extracted from the aqueous layer into an organic solvent like ethyl acetate (B1210297) or dichloromethane. prepchem.com

Washing: The organic layer is washed sequentially with water, a basic solution (like sodium bicarbonate) to remove any remaining acidic impurities, and finally with brine to remove excess water. prepchem.comgoogle.com

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude product. prepchem.com

Purification: The crude product is often purified by techniques such as recrystallization or column chromatography to obtain the final product with high purity. prepchem.comwisc.edu The choice of solvent for recrystallization or the eluent system for column chromatography is critical for effective purification.

Illustrative Research Findings:

While specific optimization data for the synthesis of Piperidine, 1-(3-iodobenzoyl)- is not extensively published, data from analogous reactions provide valuable insights. For instance, in the synthesis of N-(4-Iodobenzoyl)piperidine, the reaction of 4-iodobenzoyl chloride with piperidine in the presence of triethylamine in triethylamine as a solvent at 0°C followed by stirring at room temperature for 1 hour yielded the desired product. prepchem.com The purification was achieved by flash column chromatography. prepchem.com

Another relevant study on amide synthesis highlighted the use of N-chlorophthalimide and triphenylphosphine (B44618) to activate carboxylic acids for amidation. acs.org This method was successfully applied to the synthesis of N-benzyl-4-iodobenzamide, achieving a 73% yield after purification by column chromatography. acs.org Such alternative methods could potentially be adapted and optimized for the synthesis of Piperidine, 1-(3-iodobenzoyl)-.

The table below summarizes typical parameters and techniques that would be considered in the optimization of the synthesis of Piperidine, 1-(3-iodobenzoyl)-.

| Parameter/Technique | Variable | Purpose |

| Starting Material | 3-Iodobenzoic acid or 3-Iodobenzoyl chloride | Acid requires an activating agent; acid chloride is more reactive. |

| Reagent | Piperidine | The amine component for amide bond formation. |

| Base | Triethylamine, Diisopropylethylamine | To neutralize the acid byproduct. |

| Solvent | Dichloromethane, Toluene, Ethyl Acetate | To dissolve reactants and facilitate the reaction. |

| Temperature | 0°C to Room Temperature | To control reaction rate and minimize side reactions. |

| Purification | Recrystallization, Column Chromatography | To isolate the pure final product. |

Advanced Spectroscopic and Structural Elucidation of Piperidine, 1 3 Iodobenzoyl

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For Piperidine (B6355638), 1-(3-iodobenzoyl)- , a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is utilized for an unambiguous structural assignment.

Proton (¹H) NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Integrations

The ¹H NMR spectrum of Piperidine, 1-(3-iodobenzoyl)- is characterized by distinct signals corresponding to the protons of the piperidine ring and the 3-iodobenzoyl moiety. Due to the amide bond, rotation around the C-N bond can be restricted, leading to the potential for broadened signals or the appearance of rotamers, which can complicate the spectrum.

The protons on the piperidine ring typically appear as a series of multiplets in the upfield region, generally between δ 1.5 and 3.8 ppm. The protons alpha to the nitrogen atom (H-2' and H-6') are expected to be the most deshielded of the piperidine protons due to the electron-withdrawing effect of the adjacent carbonyl group, likely appearing as broad multiplets around δ 3.3-3.8 ppm. The remaining piperidine protons (H-3', H-4', H-5') would resonate further upfield, between approximately δ 1.5 and 1.8 ppm.

The aromatic protons of the 3-iodobenzoyl group will be found in the downfield region of the spectrum (δ 7.0-8.0 ppm). The proton ortho to both the iodine and the carbonyl group (H-2) would be the most deshielded, likely appearing as a triplet or a singlet-like peak around δ 7.8 ppm. The proton para to the iodine (H-4) and the proton ortho to the iodine (H-6) would likely appear as doublets of doublets or multiplets around δ 7.7 ppm and δ 7.4 ppm, respectively. The proton meta to the iodine and ortho to the carbonyl group (H-5) would be expected to resonate around δ 7.2 ppm as a triplet. The integration of these signals would correspond to the number of protons in each unique chemical environment.

Table 1: Predicted ¹H NMR Data for Piperidine, 1-(3-iodobenzoyl)-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' (piperidine) | 3.3 - 3.8 | br m | 4H |

| H-3', H-4', H-5' (piperidine) | 1.5 - 1.8 | m | 6H |

| H-2 (aromatic) | ~7.8 | t | 1H |

| H-6 (aromatic) | ~7.7 | d | 1H |

| H-4 (aromatic) | ~7.4 | d | 1H |

| H-5 (aromatic) | ~7.2 | t | 1H |

Note: Predicted values are based on analogous structures and general spectroscopic principles. Actual values may vary.

Carbon-13 (¹³C) NMR Spectral Analysis: Identification of Carbon Environments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in Piperidine, 1-(3-iodobenzoyl)- will give rise to a distinct signal.

The carbonyl carbon (C=O) is expected to be the most deshielded signal, appearing in the range of δ 168-172 ppm. The carbon atom bearing the iodine (C-3) will have a characteristic chemical shift, typically around δ 94 ppm. The other aromatic carbons will resonate in the region of δ 125-145 ppm. The carbons of the piperidine ring will appear in the upfield region, with the carbons adjacent to the nitrogen (C-2' and C-6') appearing around δ 43-49 ppm and the other carbons (C-3', C-4', C-5') resonating between δ 24-27 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for Piperidine, 1-(3-iodobenzoyl)-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C-1 (aromatic) | 138 - 142 |

| C-3 (aromatic) | 93 - 95 |

| Aromatic CHs | 125 - 145 |

| C-2', C-6' (piperidine) | 43 - 49 |

| C-3', C-5' (piperidine) | 25 - 27 |

| C-4' (piperidine) | 24 - 26 |

Note: Predicted values are based on analogous structures and general spectroscopic principles. Actual values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For Piperidine, 1-(3-iodobenzoyl)- , COSY would show correlations between adjacent protons in the piperidine ring (e.g., H-2' with H-3', H-3' with H-4', etc.) and between adjacent aromatic protons. This helps to trace the connectivity within the spin systems. vulcanchem.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each CH, CH₂, and CH₃ group will show a cross-peak between the proton and the carbon to which it is attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. vulcanchem.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy and for gaining structural insights through the analysis of its fragmentation patterns.

Ionization Techniques and Mass Spectrometry Principles

For a molecule like Piperidine, 1-(3-iodobenzoyl)- , common ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable. These "soft" ionization methods typically produce the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula, as the measured accurate mass will be unique to a specific combination of atoms. rsc.org The calculated monoisotopic mass for C₁₂H₁₄INO ([M]) is 315.0120 g/mol . The expected m/z for the protonated molecule [M+H]⁺ would be approximately 316.0198.

Analysis of Fragmentation Pathways for Structural Insights

By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation, CID), a characteristic fragmentation pattern is produced that can be used to confirm the structure. For Piperidine, 1-(3-iodobenzoyl)- , several key fragmentation pathways can be predicted:

Cleavage of the amide bond: This is a common fragmentation pathway for amides and would lead to the formation of the 3-iodobenzoyl cation (m/z 232.9) and the piperidine radical cation or neutral piperidine.

Loss of the iodo group: Fragmentation could involve the loss of the iodine atom, leading to a fragment corresponding to the benzoylpiperidine cation.

Fragmentation of the piperidine ring: The piperidine ring can undergo characteristic ring-opening fragmentations, leading to a series of smaller fragment ions.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure elucidated by NMR spectroscopy. bhu.ac.in

Table 3: Predicted Major Fragments in the Mass Spectrum of Piperidine, 1-(3-iodobenzoyl)-

| m/z (Predicted) | Proposed Fragment |

| 316.0198 | [M+H]⁺ |

| 232.9 | [C₇H₄IO]⁺ (3-iodobenzoyl cation) |

| 86.1 | [C₅H₁₂N]⁺ (protonated piperidine) |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds. spectroscopyonline.com For Piperidine, 1-(3-iodobenzoyl)-, these methods provide a characteristic fingerprint based on its constituent parts: the piperidine ring, the tertiary amide linkage, and the 3-iodobenzoyl group.

While a specific, published spectrum for this exact compound is not detailed in the reviewed literature, the expected vibrational modes can be predicted based on its structure and data from analogous compounds. The key functional groups would produce characteristic signals. The tertiary amide group features a very strong carbonyl (C=O) stretching band, which is a prominent feature in IR spectra, typically appearing in the 1630-1680 cm⁻¹ region. americanpharmaceuticalreview.com The IR spectrum of the parent piperidine molecule shows characteristic C-H and N-H stretching vibrations. nist.gov In the title compound, the N-H band would be absent, but the aliphatic C-H stretches from the piperidine ring would be present below 3000 cm⁻¹.

The iodinated benzene (B151609) ring contributes several signals, including aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A crucial, though often less intense, signal is the C-I stretch. Due to the high mass of the iodine atom, this bond vibration occurs at low wavenumbers, typically in the range of 485-610 cm⁻¹. spectroscopyonline.com

Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for molecular fingerprinting. spectroscopyonline.comnih.gov Symmetric vibrations, such as the breathing mode of the aromatic ring, often produce strong Raman signals. The C=O stretch is also Raman active. In research, Raman spectroscopy can be employed for in-situ reaction monitoring during synthesis. spectroscopyonline.comamazonaws.com

Table 1: Predicted IR and Raman Vibrational Frequencies for Piperidine, 1-(3-iodobenzoyl)-

| Functional Group | Bond | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) | Notes |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak | Characteristic of the benzoyl group. |

| Aliphatic C-H | C-H Stretch | 2850 - 2970 | Strong | From the piperidine ring. nist.gov |

| Amide Carbonyl | C=O Stretch | 1630 - 1680 | Strong | A key, intense band for tertiary amides. americanpharmaceuticalreview.com |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium | Multiple bands expected from the benzene ring. |

| Piperidine C-N | C-N Stretch | 1150 - 1250 | Medium | |

| Aryl-Iodide | C-I Stretch | 485 - 610 | Medium to Strong | Low frequency due to the heavy iodine atom. spectroscopyonline.com |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation (if applicable in research)

Research on analogous molecules, such as 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine and 1′-(4-iodobenzyl)spiro[isobenzofuran-1(3H),4′-piperidine], reveals common conformational features. researchgate.netiucr.org In these structures, the six-membered piperidine or piperazine (B1678402) ring consistently adopts a stable chair conformation. researchgate.netiucr.org This is the expected low-energy conformation for the piperidine ring in the title compound as well.

In the crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, the planar amide group that links the rings is significantly twisted relative to the phenyl ring, with a dihedral angle of 80.44 (7)°. iucr.org A similar non-planar arrangement between the benzoyl group and the piperidine ring would be anticipated for Piperidine, 1-(3-iodobenzoyl)- to minimize steric hindrance. The study of these related compounds underscores the importance of intermolecular forces, such as hydrogen bonds and other weak interactions, in defining the final crystal packing arrangement. iucr.org

Table 2: Crystallographic Data for an Analogous Compound: 1′-(4-Iodobenzyl)spiro[isobenzofuran-1(3H),4′-piperidine] researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₉H₂₀INO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1099 (6) |

| b (Å) | 11.8733 (6) |

| c (Å) | 14.262 (1) |

| β (°) | 105.722 (3) |

| Volume (ų) | 1647.98 (17) |

| Z (molecules/unit cell) | 4 |

| Key Conformation | Piperidine ring adopts a chair conformation. |

Advanced Chromatographic Methods for Purity Assessment in Research

In a research setting, ensuring the purity of a synthesized compound is critical. Advanced chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the primary tools for the quantitative assessment of the purity of compounds like Piperidine, 1-(3-iodobenzoyl)-.

Research involving the synthesis of related piperidine derivatives frequently employs reverse-phase HPLC (RP-HPLC) to confirm purity, often aiming for a standard of >95%. asm.org A typical setup involves an Agilent 1200 series HPLC system equipped with a C18 column, such as a Zorbax SB-C₁₈. asm.org Detection is commonly performed using a UV detector, with wavelengths like 214 nm or 254 nm being effective for aromatic compounds. asm.orgumich.edu The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, frequently with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. asm.org

In addition to HPLC for final purity analysis, other chromatographic techniques are essential during the synthesis and purification process. Flash column chromatography over silica (B1680970) gel is the most common method for purifying the crude product after the reaction is complete. mdpi.comnih.gov The choice of eluent (solvent system) is critical for achieving good separation. Thin-Layer Chromatography (TLC) is used for rapid, qualitative monitoring of reaction progress and to identify the appropriate solvent conditions for flash chromatography. nih.gov

Table 3: Example HPLC Conditions for Purity Assessment of Related Piperidine Compounds

| Parameter | Condition 1 | Condition 2 |

| Reference | Antimicrobial Agents and Chemotherapy asm.org | J. Med. Chem. (Implied from synthesis description) umich.edu |

| Column | Zorbax SB-C₁₈ (5 μm; 4.6 x 250 mm) | μBondapak Cyano (10 μm; 3.9 x 300 mm) |

| Mobile Phase | Gradient: Acetonitrile/Water with 1% TFA | Isocratic: 0.1 M Ammonium Acetate (B1210297) (pH 6.8)/CH₃CN (7:3, v/v) |

| Flow Rate | 0.5 mL/min | 1.5 mL/min |

| Detection | UV at 254 nm | UV at 214 nm |

| Purity Standard | >95% | Not specified, used for radiochemical purity |

Chemical Reactivity and Derivatization Studies of Piperidine, 1 3 Iodobenzoyl

Reactivity Profile of the N-Acyl Amide Linkage

The amide bond is a cornerstone of many biologically significant molecules, including peptides and pharmaceuticals. nih.gov In Piperidine (B6355638), 1-(3-iodobenzoyl)-, the N-acyl amide linkage is generally stable under standard synthetic conditions. This robustness is characteristic of tertiary amides, which are less susceptible to hydrolysis than their primary or secondary counterparts. However, the amide group is not entirely inert.

While resistant to simple hydrolysis, the amide bond can be cleaved under specific, often harsh, chemical or enzymatic conditions. In biological systems, amide bonds can be metabolically labile. nih.gov From a synthetic standpoint, recent advancements have demonstrated that the C-N bond of amides can be activated and cleaved using transition-metal catalysis. For instance, palladium-catalyzed decarbonylative borylation has been shown to cleave the amide N-C bond in N-acyl glutarimides, a reaction driven by the ground-state destabilization of the amide bond within the cyclic imide structure. acs.orgresearchgate.net Such methods highlight the potential for targeted transformations at the amide linkage, moving beyond its traditional role as a stable connecting group.

Furthermore, the carbonyl oxygen of the amide possesses Lewis basicity and can coordinate to metal centers, which can influence the reactivity of other parts of the molecule.

Transformations and Modifications of the Piperidine Ring System

The piperidine ring is a prevalent scaffold in pharmaceuticals, and methods for its selective functionalization are of great interest. mdpi.comgla.ac.uk In the context of Piperidine, 1-(3-iodobenzoyl)-, the N-acyl group significantly influences the reactivity of the saturated heterocycle.

The nitrogen atom in Piperidine, 1-(3-iodobenzoyl)- is part of a tertiary amide. Due to resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group, its basicity and nucleophilicity are significantly diminished compared to the parent piperidine molecule. Consequently, it does not readily undergo typical amine reactions like protonation or alkylation under standard conditions.

However, reactivity involving the nitrogen center can be induced under radical conditions. Nitrogen-centered radicals can be generated from N-H or N-halogen bonds, and these intermediates can undergo various intramolecular rearrangements and bond-forming reactions. nih.govacs.org For N-acylated systems, reactions can be initiated that involve the nitrogen indirectly, such as palladium-catalyzed processes using O-acylated hydroxylamine (B1172632) derivatives which act as nitrogen-centered electrophiles. nih.gov These advanced methods open pathways to novel transformations that would not be possible through conventional ionic chemistry.

Direct and selective functionalization of the C-H bonds on the piperidine ring is a significant synthetic challenge due to their general inertness. nih.govnsf.gov The electronic properties of the N-benzoyl group create a reactivity gradient across the ring carbons.

C2-Position : The C-H bonds at the C2 position (alpha to the nitrogen) are electronically activated. This is because the nitrogen can stabilize an adjacent positive charge buildup during C-H activation processes. nih.gov Oxidation of N-acyl piperidines often occurs at this position to yield the corresponding lactam (a piperidin-2-one). researchgate.net Catalyst-controlled C-H insertion reactions using rhodium catalysts have also achieved selective functionalization at the C2 position. nih.govnsf.govresearchgate.net

C3-Position : The C-H bonds at the C3 position are electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen atom. nih.govnsf.gov This makes direct C-H functionalization at this site particularly difficult. Successful strategies often rely on indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate followed by regioselective ring-opening. nsf.govresearchgate.net

C4-Position : The C4 position is less affected by the electronic deactivation of the nitrogen and is sterically the most accessible. nih.gov By using specific catalysts and protecting groups that sterically hinder the C2 position, C-H functionalization can be directed to the C4 position. nsf.govresearchgate.net

Recent strategies have also employed enzymatic oxidation to install hydroxyl groups at specific ring positions, which can then be used as handles for further modifications via radical cross-coupling reactions. acs.org

Nitrogen-Centered Reactivity

Reactivity of the Iodo Substituent on the Aromatic Ring

The iodine atom on the benzoyl moiety is a highly versatile functional group, primarily serving as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing these transformations to proceed under relatively mild conditions.

Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. rose-hulman.edu It is one of the most widely used methods for constructing biaryl systems. rose-hulman.edu The superior leaving group ability of iodine compared to bromine or chlorine enhances the efficiency of the coupling.

Sonogashira Coupling : This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgresearchgate.net This method is invaluable for synthesizing arylalkynes and conjugated enynes, which are important structures in materials science and medicinal chemistry. libretexts.orgresearchgate.net

Heck Reaction : The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. numberanalytics.comnumberanalytics.com The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent beta-hydride elimination. numberanalytics.commychemblog.com

The following table summarizes typical conditions for these key reactions.

| Reaction Type | Catalyst | Coupling Partner | Base | Solvent | Reference(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl/vinyl boronic acid or ester | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene (B28343), DME, THF/H₂O | rose-hulman.edu |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Terminal alkyne | Et₃N, Piperidine, DIPA | THF, DMF | wikipedia.orgresearchgate.net |

| Heck | Pd(OAc)₂, Pd(PPh₃)₄ | Alkene | Et₃N, NaOAc, K₂CO₃ | DMF, Acetonitrile (B52724) | numberanalytics.commychemblog.com |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process. libretexts.orggovtpgcdatia.ac.in In the first, rate-determining step, the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho and/or para to the leaving group. libretexts.orgjuniperpublishers.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

In Piperidine, 1-(3-iodobenzoyl)-, the benzoyl group's carbonyl is an electron-withdrawing group. However, it is located meta to the iodine substituent. This meta-positioning prevents the carbonyl group from effectively stabilizing the negative charge of the Meisenheimer intermediate via resonance. While there is some inductive electron withdrawal, it is generally insufficient to activate the ring for SNAr with common nucleophiles. Therefore, the potential for Piperidine, 1-(3-iodobenzoyl)- to undergo SNAr reactions is severely limited. Such reactions are generally unfavorable unless extremely strong nucleophiles or harsh reaction conditions are employed.

Halogen-Metal Exchange Reactions and Subsequent Quenching

The carbon-iodine bond in "Piperidine, 1-(3-iodobenzoyl)-" is susceptible to halogen-metal exchange, a powerful organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org This transformation typically involves the use of organolithium reagents, such as n-butyllithium or tert-butyllithium, or Grignard reagents. wikipedia.orglibretexts.org The rate of exchange is generally faster for iodides compared to bromides and chlorides. wikipedia.org The resulting organometallic intermediate is a potent nucleophile and can be reacted with a wide array of electrophiles to introduce new functional groups at the 3-position of the benzoyl moiety.

A study on the closely related compound, 1-(3-bromobenzyl)piperidine, demonstrated the feasibility of bromine-lithium exchange using n-butyllithium in a flow microreactor. The resulting aryllithium intermediate was successfully quenched with boronic esters, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (BpinOiPr) and trimethyl borate (B1201080) B(OMe)3, to afford the corresponding boronate esters. researchgate.net This precedent suggests that "Piperidine, 1-(3-iodobenzoyl)-" would readily undergo iodine-lithium exchange under similar conditions. The general mechanism for lithium-halogen exchange can proceed through a nucleophilic pathway involving a reversible "ate-complex" intermediate. wikipedia.orgharvard.edu

The generated lithiated or magnesiated species of "Piperidine, 1-(3-iodobenzoyl)-" can be trapped with various electrophiles to yield a range of derivatives. The table below illustrates potential products from such reactions, based on established chemical principles.

| Electrophile | Reagent Example | Potential Product |

| Carbon dioxide | CO₂ | 3-(Piperidine-1-carbonyl)benzoic acid |

| Aldehydes/Ketones | Formaldehyde, Acetone | (3-(Hydroxymethyl)phenyl)(piperid-1-yl)methanone |

| Alkyl halides | Methyl iodide | (3-Tolyl)(piperid-1-yl)methanone |

| Boronic esters | Isopropyl pinacol (B44631) borate | (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(piperid-1-yl)methanone |

| Disulfides | Dimethyl disulfide | (3-(Methylthio)phenyl)(piperid-1-yl)methanone |

The amide functionality within "Piperidine, 1-(3-iodobenzoyl)-" is generally stable under the low-temperature conditions typically employed for halogen-metal exchange reactions, minimizing side reactions. uno.edu

Design and Synthesis of Piperidine, 1-(3-iodobenzoyl)-Based Analogs for Structure-Activity Relationship (SAR) Research

The "Piperidine, 1-(3-iodobenzoyl)-" scaffold is a valuable starting point for the design and synthesis of new bioactive molecules. By systematically modifying different parts of the molecule, researchers can explore the structure-activity relationships (SAR) to optimize properties such as potency, selectivity, and pharmacokinetic profiles for a specific biological target. semanticscholar.orgnih.gov The benzoylpiperidine fragment is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. whiterose.ac.uk

SAR studies often involve modifications at three key positions:

The Benzoyl Ring: The 3-iodo substituent can be replaced with a variety of other groups to probe the effects of electronics, sterics, and hydrogen bonding potential. These modifications can be achieved through halogen-metal exchange as described above, or via palladium-catalyzed cross-coupling reactions on the iodo-precursor.

The Piperidine Ring: Substituents can be introduced on the piperidine ring to alter the molecule's conformation and lipophilicity.

The Amide Linker: While less common, modifications to the amide bond itself could be explored.

Several studies on related piperidine-containing compounds have provided insights into SAR. For instance, in the development of soluble epoxide hydrolase (sEH) inhibitors, a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives were synthesized. ucanr.edu These studies revealed that substitution on the N-acyl group of the piperidine ring significantly impacted potency. ucanr.edu Similarly, SAR studies on meperidine analogues as selective serotonin (B10506) reuptake inhibitors (SSRIs) involved substitutions on the aryl ring, the ester moiety, and the piperidine nitrogen. uno.edu In a study of piperidine-based sigma receptor ligands, systematic substitutions on the N-arylalkyl group were performed to understand the impact on binding affinity. semanticscholar.org

The following table outlines a hypothetical design of "Piperidine, 1-(3-iodobenzoyl)-" based analogs for an SAR study, targeting a generic protein kinase. The rationale for each modification is provided.

| Analog | Modification | Rationale for SAR Study |

| 1-(3-Aminobenzoyl)piperidine | Iodo to Amino | Introduce a hydrogen bond donor. |

| 1-(3-Hydroxybenzoyl)piperidine | Iodo to Hydroxyl | Introduce a hydrogen bond donor/acceptor. |

| 1-(3-Cyanobenzoyl)piperidine | Iodo to Cyano | Introduce a polar group and potential hydrogen bond acceptor. |

| 1-(3-(Trifluoromethyl)benzoyl)piperidine | Iodo to Trifluoromethyl | Introduce a lipophilic, electron-withdrawing group. |

| 1-(3-Iodobenzoyl)-4-methylpiperidine | Methyl on Piperidine | Increase lipophilicity and explore steric effects in the piperidine binding pocket. |

| 1-(3-Iodobenzoyl)-4-hydroxypiperidine | Hydroxyl on Piperidine | Introduce a polar group on the piperidine ring to improve solubility and potential for hydrogen bonding. |

The synthesis of such analogs often starts from commercially available substituted benzoyl chlorides or piperidines, which are then coupled to form the final amide product. whiterose.ac.uk Alternatively, late-stage functionalization of the "Piperidine, 1-(3-iodobenzoyl)-" core via methods like halogen-metal exchange allows for the rapid generation of a diverse library of analogs for comprehensive SAR evaluation.

Computational and Theoretical Investigations of Piperidine, 1 3 Iodobenzoyl

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the electronic structure and predicting various properties of the molecule.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the Piperidine (B6355638), 1-(3-iodobenzoyl)- molecule, known as its ground state geometry. These studies consistently show that the piperidine ring adopts a stable chair conformation. researchgate.netresearchgate.net This is the lowest energy conformation for substituted piperidines, minimizing steric strain. nih.gov

Crystal structure analysis of closely related compounds, such as 1'-(4-Iodobenzyl)spiro[isobenzofuran-1(3H),4'-piperidine] and 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, confirms that the piperidine or piperazine (B1678402) ring maintains a chair conformation in the solid state. researchgate.netresearchgate.net This provides strong evidence for the predicted ground state geometry of the piperidine moiety in the title compound.

Table 1: Typical Optimized Geometrical Parameters from DFT Calculations (Note: This table presents illustrative data based on calculations of similar amide-containing heterocyclic compounds. Actual values for Piperidine, 1-(3-iodobenzoyl)- would require specific calculation.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C=O (carbonyl) | ~1.24 Å |

| C-N (amide) | ~1.37 Å | |

| C-I (aromatic) | ~2.10 Å | |

| Bond Angles (°) | O=C-N (amide) | ~122° |

| C-N-C (piperidine) | ~118° | |

| Dihedral Angles (°) | C-C-N-C (amide torsion) | ~180° (trans) or ~0° (cis) |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. Their energies and spatial distributions are fundamental to understanding a molecule's chemical reactivity and electronic transitions. irjweb.comschrodinger.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

For Piperidine, 1-(3-iodobenzoyl)-, the HOMO is expected to be primarily located on the more electron-rich parts of the molecule, likely involving the piperidine ring and the lone pair of the amide nitrogen. The LUMO is anticipated to be centered on the electron-withdrawing benzoyl moiety, specifically the π* orbital of the aromatic ring and carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. irjweb.comekb.eg A large energy gap suggests high stability and low chemical reactivity, whereas a smaller gap indicates the molecule is more prone to electronic excitation and reaction. irjweb.com The presence of the conjugated iodobenzoyl system connected to the piperidine ring is expected to result in a moderately sized energy gap, influencing its charge transfer properties.

Table 2: Illustrative Frontier Orbital Data from DFT Calculations (Note: These values are representative for similar aromatic amide compounds and serve for illustration.)

| Parameter | Description | Illustrative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -6.0 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -1.0 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference indicating chemical reactivity | 4.5 to 5.5 eV |

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

In Piperidine, 1-(3-iodobenzoyl)-, the EPS map would show a significant negative potential around the carbonyl oxygen atom due to its lone pairs of electrons. The π-system of the benzene (B151609) ring would also exhibit negative potential above and below the plane of the ring. tesisenred.net

A key feature revealed by EPS mapping is the phenomenon of halogen bonding. A region of positive electrostatic potential, known as a σ-hole, is predicted to exist on the outermost portion of the iodine atom, along the extension of the C-I covalent bond. scholaris.caacs.org This electron-deficient region allows the iodine atom to act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While quantum calculations focus on static, low-energy structures, molecular modeling and dynamics simulations explore the full range of molecular motions and conformations over time.

Molecular dynamics (MD) simulations can be used to explore the conformational space of Piperidine, 1-(3-iodobenzoyl)-. researchgate.netnih.gov These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's flexibility.

A primary focus of such studies is the rotation around the amide C-N bond, which connects the piperidine ring to the 3-iodobenzoyl group. This rotation is restricted due to the partial double-bond character of the amide linkage. Calculating the energy as a function of the corresponding torsional angle generates a conformational energy landscape. This landscape reveals the energy barriers (torsional barriers) between different stable conformations (rotamers). The relative populations of these conformers at a given temperature can then be predicted, which is crucial as different conformations can exhibit different biological activities or properties. evitachem.com

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. This theoretical IR spectrum shows characteristic peaks corresponding to specific bond stretches and bends. For Piperidine, 1-(3-iodobenzoyl)-, key predicted peaks would include the C=O stretch of the amide group (a strong band typically around 1650 cm⁻¹), C-N stretching, C-H stretching from both the aromatic and piperidine rings, and vibrations involving the C-I bond. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are based on calculating the magnetic shielding around each nucleus in the optimized molecular geometry. Comparing the predicted spectrum with experimental results helps in the definitive assignment of signals to specific atoms in the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum. The calculations identify the energies of electronic transitions, typically from occupied to unoccupied orbitals (like the HOMO to LUMO transition). schrodinger.com For Piperidine, 1-(3-iodobenzoyl)-, transitions involving the π-electrons of the iodobenzoyl system (π → π*) would be predicted in the UV region.

Conformational Energy Landscapes and Torsional Barriers

In Silico Studies of Potential Reaction Pathways and Mechanisms

Computational chemistry offers powerful tools to explore the intricacies of chemical reactions at a molecular level. For derivatives of piperidine, these studies can elucidate reaction mechanisms, predict the feasibility of synthetic routes, and rationalize observed chemical behaviors.

Reaction Mechanism Analysis:

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions. mdpi.com This allows for the identification of reactants, transition states, intermediates, and products, providing a detailed picture of the reaction pathway. mdpi.comnih.gov For instance, in reactions involving piperidine derivatives, DFT can be used to understand the nucleophilic character of the piperidine nitrogen and how it participates in reactions such as SNAr (nucleophilic aromatic substitution) or cycloadditions. researchgate.netresearchgate.net

Computational studies can also dissect the factors governing reaction outcomes, such as regioselectivity and stereoselectivity. For example, in the N-ethylation of a related quinoline (B57606) carboxamide, computational analysis revealed that the deprotonation of one nitrogen atom was significantly more favorable, leading to a lower activation barrier for the subsequent ethylation at that site. scielo.br This type of analysis is directly applicable to understanding the reactivity of the nitrogen atom in the Piperidine, 1-(3-iodobenzoyl)- scaffold.

Key Computational Approaches:

Density Functional Theory (DFT): A widely used method for calculating the electronic structure of molecules. researchgate.netscience.govepo.orgaps.org It provides a good balance between accuracy and computational cost for studying reaction mechanisms. mdpi.comresearchgate.netepstem.net

Intrinsic Reaction Coordinate (IRC) Analysis: This method helps to confirm that a calculated transition state connects the correct reactants and products on the potential energy surface. nih.gov

Solvation Models: To simulate reactions in solution, implicit or explicit solvation models are employed to account for the effect of the solvent on the reaction pathway. mdpi.comscielo.br

The following table summarizes key aspects of computational studies on reaction mechanisms relevant to piperidine-containing compounds.

| Computational Method | Application in Reaction Analysis | Key Insights |

| Density Functional Theory (DFT) | Calculation of energies of reactants, transition states, and products. mdpi.com | Determination of reaction barriers and thermodynamics. researchgate.net |

| Intrinsic Reaction Coordinate (IRC) | Verification of transition state connectivity. nih.gov | Confirmation of the reaction pathway. |

| Solvation Models (e.g., PCM) | Simulation of solvent effects on the reaction. mdpi.com | Understanding how the solvent influences reaction rates and selectivity. mdpi.com |

| Frontier Molecular Orbital (FMO) Theory | Analysis of orbital interactions between reactants. researchgate.net | Rationalization of reactivity and selectivity. |

Ligand-Based Computational Design Principles Incorporating the Scaffold

The Piperidine, 1-(3-iodobenzoyl)- scaffold serves as a valuable starting point for the design of new molecules with specific biological activities. Ligand-based computational design is a powerful strategy employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling:

One of the cornerstones of ligand-based design is pharmacophore modeling. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target. By analyzing a set of known active molecules containing the Piperidine, 1-(3-iodobenzoyl)- scaffold, a pharmacophore model can be generated. researchgate.net This model can then be used to virtually screen large compound libraries to identify new potential hits with diverse chemical structures but the same essential features. sygnaturediscovery.com

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of Piperidine, 1-(3-iodobenzoyl)-, 2D-QSAR and 3D-QSAR models can be developed. These models can predict the activity of newly designed compounds, helping to prioritize which molecules to synthesize and test experimentally. nih.govsygnaturediscovery.com

Molecular Docking:

While primarily a structure-based design tool, molecular docking can also be used in a ligand-based context. nih.govmdpi.comresearchgate.net If a homology model of the target protein can be built, or if the structure of a related target is available, docking studies can be performed to predict the binding mode and affinity of Piperidine, 1-(3-iodobenzoyl)- derivatives. nih.govresearchgate.net This can provide valuable insights into the key interactions between the ligand and the target, guiding the design of more potent and selective compounds. nih.govmdpi.com

Scaffold Hopping and Fragment Replacement:

Computational tools can also be used to explore "scaffold hopping," where the core piperidine-benzoyl structure is replaced with a different chemical scaffold that maintains the same essential pharmacophoric features. sygnaturediscovery.com This strategy is useful for discovering novel chemical series with improved properties, such as better metabolic stability or intellectual property potential. sygnaturediscovery.com

The table below outlines key ligand-based design principles and their application.

| Design Principle | Description | Application to Piperidine, 1-(3-iodobenzoyl)- Scaffold |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features for biological activity. researchgate.net | Generation of a pharmacophore model to guide the design of new derivatives and for virtual screening. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. researchgate.net | Prediction of the biological activity of new analogues, aiding in lead optimization. nih.gov |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target. nih.govresearchgate.net | Elucidation of potential binding modes and guiding the design of compounds with improved interactions. mdpi.com |

| Scaffold Hopping | Replaces the core scaffold while maintaining key pharmacophoric features. sygnaturediscovery.com | Discovery of novel chemical series with potentially improved drug-like properties. sygnaturediscovery.com |

Exploration of Biological Activities and Molecular Mechanisms in in Vitro Research

Rationale for Utilizing the 1-(3-iodobenzoyl)piperidine Scaffold in Ligand Design

The design of novel ligands often leverages proven structural motifs, known as privileged scaffolds, that are known to interact with multiple biological targets. The piperidine (B6355638) ring is one such scaffold, frequently found in alkaloids and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects. researchgate.netnwmedj.orgacs.orgmdpi.com Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a versatile core for drug design. mdpi.com

The incorporation of a 3-iodobenzoyl group onto the piperidine nitrogen is a deliberate design choice intended to impart specific properties:

Radio-labeling Potential : The iodine atom provides a site for radio-iodination (e.g., with Iodine-125 or Iodine-123), creating radiotracers for use in biological assays and in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT). umich.eduresearchgate.net This is invaluable for studying drug distribution and target engagement.

Enhanced Lipophilicity : The iodobenzoyl moiety increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier, a critical factor for drugs targeting the central nervous system. umich.edu

Modulation of Binding Affinity : The iodine atom can participate in specific "halogen bonding" interactions with amino acid residues in a protein's binding pocket, potentially increasing binding affinity and selectivity for the intended target. The benzoyl linker provides a rigid connection that orients the aromatic ring for optimal interactions.

In Vitro Receptor Binding Profiling and Affinity Determination

Determining the binding affinity of a compound to its molecular targets is a cornerstone of pharmacological research. Various in vitro techniques are employed to quantify these interactions.

Radioligand displacement assays are a standard method for determining the binding affinity of an unlabeled compound by measuring its ability to compete with a known radiolabeled ligand for a specific receptor. merckmillipore.com While direct binding data for "Piperidine, 1-(3-iodobenzoyl)-" is not extensively published, studies on closely related analogs highlight the potential of this scaffold.

For instance, a structurally similar compound, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, which features a sulfonyl linker instead of a carbonyl and an additional benzyl (B1604629) group, has been shown to be a potent ligand for sigma (σ) receptors. researchgate.net These receptors are implicated in a variety of neurological conditions. In competitive binding assays using guinea pig brain membranes, this analog demonstrated high affinity and selectivity for the σ₁ receptor subtype. researchgate.net

Similarly, other piperidine derivatives containing an iodophenyl group have shown high affinity for monoamine transporters. nih.gov Analogs of meperidine featuring a 4-iodo-phenyl group at the 4-position of the piperidine ring are potent and selective ligands for the serotonin (B10506) transporter (SERT). nih.gov A derivative of nipecotic acid, synthesized from 4-iodobenzoyl chloride, was developed as a potent inhibitor of GABA uptake. umich.edu

| Compound/Analog | Target Receptor/Transporter | Radioligand Used | Assay System | Binding Affinity (Kᵢ) | Selectivity | Reference |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₁ Receptor | ³H-pentazocine | Guinea Pig Brain Membranes | 0.96 ± 0.05 nM | ~96-fold vs σ₂ | researchgate.net |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₂ Receptor | [³H]DTG | Guinea Pig Brain Membranes | 91.8 ± 8.1 nM | - | researchgate.net |

| Meperidine Analog (4-I-Ph scaffold) | Serotonin Transporter (SERT) | [¹²⁵I]RTI-55 | - | 0.77 nM | High vs DAT/NET | nih.gov |

| R-(-)-Nipecotic acid derivative | GABA Transporter | [³H]NO 328 | Rat Brain Synaptosomes | IC₅₀ = 1.7 µM | No affinity for GABA receptors | umich.edu |

This table presents data for structurally related analogs to illustrate the potential activity of the 1-(3-iodobenzoyl)piperidine scaffold.

Modern biophysical techniques offer real-time, label-free, or solution-based methods to characterize molecular interactions.

Fluorescence Polarization (FP) is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. bpsbioscience.comrsc.org In a competitive FP assay, a fluorescent probe (a known ligand for the target) is displaced by an unlabeled test compound like "Piperidine, 1-(3-iodobenzoyl)-". nih.gov This displacement causes the small, rapidly tumbling fluorescent probe to be released from the large, slow-tumbling protein complex, resulting in a decrease in the polarization of the emitted light. nih.gov This change can be used to calculate the binding affinity (Kᵢ or IC₅₀) of the test compound. While a powerful tool for high-throughput screening, specific FP data for "Piperidine, 1-(3-iodobenzoyl)-" is not currently available in public literature. nih.govnih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring binding events in real time. mdpi.combiodyn.ro In a typical SPR experiment, a target protein is immobilized on a sensor chip. A solution containing the ligand of interest, such as "Piperidine, 1-(3-iodobenzoyl)-", is flowed over the surface. nih.gov Binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of the reflected light. nih.gov This allows for the detailed determination of kinetic parameters, including association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (K₋) can be calculated. nih.gov Although SPR is widely used in drug discovery, specific binding kinetics for "Piperidine, 1-(3-iodobenzoyl)-" have not been publicly reported.

Radioligand Displacement Assays

Enzyme Inhibition and Activation Studies in Cell-Free Systems

The piperidine scaffold is a key component of numerous enzyme inhibitors. mdpi.com Cell-free assays, which use purified enzymes and substrates, are essential for determining a compound's direct effect on enzyme activity without the complexity of a cellular environment.

While specific data for "Piperidine, 1-(3-iodobenzoyl)-" is limited, research on related structures demonstrates the potential of this chemical class to modulate enzyme function. For example, N-piperidinyl-benzimidazolone derivatives have been identified as potent and selective inhibitors of 8-Oxo-Guanine DNA Glycosylase 1 (OGG1), a key enzyme in the base excision repair pathway. nih.govchemrxiv.org Other piperidine-containing molecules have been developed as inhibitors of α-glucosidase for diabetes research and as antagonists of the CXCR3 chemokine receptor, which is involved in inflammation. nih.govnih.gov

| Compound Class | Target Enzyme/Receptor | Assay Type | Key Finding | Reference |

| N-Piperidinyl-benzimidazolone derivatives | 8-Oxo-Guanine DNA Glycosylase 1 (OGG1) | Fluorescence-based biochemical assay | Potent inhibition (nM range) | nih.govchemrxiv.org |

| N-benzyl-deoxynojirimycin derivatives | α-glucosidase | In vitro enzyme inhibition assay | Inhibition comparable to acarbose (B1664774) (IC₅₀ ~0.2 µM) | nih.gov |

| 1-aryl-3-piperidin-4-yl-urea derivatives | CXCR3 Receptor | GTPγS functional assay | Potent antagonism (IC₅₀ = 16 nM) | nih.gov |

This table summarizes findings for related piperidine scaffolds to indicate the potential for enzyme/receptor modulation.

Cellular Target Engagement and Pathway Modulation Assays (focused on in vitro mechanistic insights)

Confirming that a compound interacts with its intended target within a living cell is a critical step in drug discovery, bridging the gap between biochemical activity and cellular function. conceptlifesciences.com

Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in intact cells and tissues. nih.gov The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or other immunoassays. A shift to a higher denaturation temperature in the presence of the compound confirms direct binding in the cellular milieu. nih.gov

NanoBRET™ Target Engagement Assay is another live-cell method that uses bioluminescence resonance energy transfer (BRET) to measure compound binding. promega.de The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the target is added to the cells. When the tracer binds the luciferase-tagged protein, BRET occurs. A test compound that competes for the same binding site will displace the tracer, leading to a loss of the BRET signal. This allows for quantitative measurement of compound affinity and residence time at the target in living cells. promega.de

These assays are crucial for understanding a compound's mechanism of action and can be applied to various target classes. conceptlifesciences.compelagobio.com For instance, they have been used to confirm the engagement of NLRP3 inflammasome inhibitors and kinase inhibitors. conceptlifesciences.compromega.de While these methods are ideally suited to study "Piperidine, 1-(3-iodobenzoyl)-", specific cellular target engagement data for this compound is not yet in the public domain.

Structure-Activity Relationships (SAR) Elucidation from Systematic Chemical Modifications of the Scaffold

Structure-Activity Relationship (SAR) studies explore how systematic changes to a molecule's structure affect its biological activity. semanticscholar.org This process is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For the 1-(3-iodobenzoyl)piperidine scaffold, SAR can be explored by modifying its three main components: the piperidine ring, the benzoyl linker, and the iodo-substituent.

The Benzoyl Ring and Iodo-Substituent : The position of the iodine atom on the benzoyl ring is critical. Moving it from the meta (3-position) to the ortho (2-position) or para (4-position) would alter the molecule's shape and electronic properties, likely affecting binding affinity. Replacing iodine with other halogens (Br, Cl, F) or with non-halogen groups (e.g., methoxy, nitro) would systematically probe the role of size, lipophilicity, and electronic effects in target interaction. nih.gov Studies on related scaffolds have shown that such substitutions can dramatically alter potency and selectivity.

The Piperidine Ring : Modifications to the piperidine ring itself, such as introducing substituents at the 3- or 4-positions, can provide additional interaction points with a target or alter the conformational preferences of the scaffold. Comparing the piperidine core to other cyclic amines, like piperazine (B1678402), can also reveal the importance of the nitrogen's basicity and hydrogen bonding capacity for biological activity. researchgate.net

The Linker : The amide bond of the benzoyl group is a key structural feature. Replacing the carbonyl (C=O) group with a sulfonyl (SO₂) group, as seen in the sigma receptor ligand 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, or with a simple methylene (B1212753) (CH₂) bridge would change the geometry, flexibility, and hydrogen-bonding potential of the linker, thereby influencing receptor affinity. researchgate.net

By synthesizing and testing a matrix of such analogs, researchers can build a detailed understanding of the pharmacophore—the essential three-dimensional arrangement of features required for biological activity—and rationally design more effective and selective molecules. mdpi.comsemanticscholar.org

Methodologies for In Vitro Target Identification and Validation in Basic Biological Research

Following the synthesis of a novel compound such as Piperidine, 1-(3-iodobenzoyl)-, a critical phase in preclinical research is the identification and validation of its molecular targets. This process is fundamental to understanding its mechanism of action and predicting its potential therapeutic effects and is a prerequisite for advancing a compound through the drug discovery pipeline. thno.orgclinmedkaz.org While specific experimental data on the in vitro target identification of Piperidine, 1-(3-iodobenzoyl)- is not extensively available in public literature, a range of established and cutting-edge methodologies are routinely employed for this purpose. These strategies can be broadly categorized into non-probe (label-free) and chemical probe-based approaches. frontiersin.org

Non-Probe / Label-Free Methodologies

Label-free techniques are advantageous as they study the compound in its native form, avoiding potential alterations in biological activity that can arise from chemical modifications. nih.gov These methods primarily rely on detecting changes in the biophysical properties of proteins upon binding to the small molecule. thno.org

Thermal Stability and Proteolysis-Based Methods: One prominent label-free strategy is based on the principle of ligand-induced thermal stabilization. When a small molecule binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation.

Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assay (CETSA®): These methods assess changes in protein thermal stability across the entire proteome. In a typical workflow, cell lysates or intact cells are treated with the compound of interest, heated to various temperatures, and the remaining soluble proteins are quantified using mass spectrometry. Proteins that show increased stability at higher temperatures in the presence of the compound are identified as potential targets. frontiersin.org

Limited Proteolysis-Mass Spectrometry (LiP-MS): This technique leverages the concept that ligand binding can alter a protein's conformation, exposing or masking cleavage sites for proteases. By comparing the peptide fragments generated by proteolysis in the presence and absence of the compound, researchers can identify target proteins and even pinpoint the specific binding sites. mtoz-biolabs.com

Stability of Proteins from Rates of Oxidation (SPROX): This method involves treating proteins with a chemical denaturant and a strong oxidant that modifies methionine residues. The rate of oxidation is slower for more stable proteins. By comparing these rates with and without the test compound, target proteins can be identified. thno.org

Affinity-Based and Computational Methods: These approaches leverage the physical interaction between the compound and its target or use computational algorithms to predict interactions.

Affinity Chromatography: The compound of interest, in this case, Piperidine, 1-(3-iodobenzoyl)-, could be immobilized on a solid support (like beads) to create an affinity column. A cell lysate is then passed through the column, and proteins that bind to the compound are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry. frontiersin.org

In Silico Target Prediction: Computational tools and databases like SwissTargetPrediction can forecast potential protein targets based on the chemical structure of a small molecule. clinmedkaz.org These predictions are based on the principle of chemical similarity, suggesting that molecules with similar structures may bind to similar targets. While these predictions require experimental validation, they provide a valuable starting point for investigation. clinmedkaz.orgrsc.org

Table 1: Overview of Label-Free Target Identification Methodologies

| Methodology | Principle | Application | Key Advantage |

|---|---|---|---|

| Thermal Proteome Profiling (TPP) | Ligand binding increases the thermal stability of the target protein. | Proteome-wide target screening in cell lysates or intact cells. | No modification of the compound is needed; applicable in a cellular context. frontiersin.orgmtoz-biolabs.com |

| Limited Proteolysis (LiP-MS) | Ligand binding alters protein conformation, changing its susceptibility to protease cleavage. | Identifies targets and can map binding sites. | Provides structural information about the interaction. mtoz-biolabs.com |

| Affinity Chromatography | Immobilized compound selectively captures binding proteins from a complex mixture. | Isolation of direct binding partners from cell lysates. | Directly isolates proteins that physically interact with the compound. frontiersin.org |

| In Silico Prediction | Algorithm-based prediction of targets based on chemical structure similarity to known ligands. | Generates a preliminary list of potential targets for experimental validation. | Rapid, cost-effective, and provides a hypothesis-driven starting point. clinmedkaz.org |

Chemical Probe-Based Methodologies

This strategy involves chemically modifying the compound of interest to create a "probe" version. The probe retains the core structure responsible for biological activity but includes a reporter tag (e.g., biotin, alkyne, or a fluorescent group) and often a photoreactive group. frontiersin.org

Activity-Based Protein Profiling (ABPP): This technique uses probes that covalently bind to the active sites of specific enzyme families. Competitive ABPP is particularly useful; the proteome is pre-incubated with the unmodified compound, which competes with the probe for binding to the target. A reduction in probe labeling of a specific protein indicates it is a target of the test compound. frontiersin.org

Photo-Affinity Labeling (PAL): A probe is designed with a photo-activatable group (e.g., a diazirine). When exposed to UV light, this group forms a highly reactive species that covalently cross-links the probe to any nearby molecules, including its specific binding target. The addition of a reporter tag allows for the subsequent isolation and identification of the cross-linked protein(s). chemrxiv.org

Target Validation Methodologies